N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a triazine ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with dimethylamine and methanol under controlled conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the triazine intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazine derivatives.
Substitution Products: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The triazine and thiophene rings are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Researchers are exploring its use as a lead compound for the development of new drugs .
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it a valuable component in the design of high-performance materials .
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but differ in the substituents on the thiophene ring.
Triazine derivatives: Compounds with a triazine ring and various substituents, such as cyanuric chloride derivatives.
Uniqueness
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is unique due to the combination of the triazine and thiophene rings, which confer distinct electronic and steric properties. This combination allows for unique interactions with biological targets and materials, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-17(2)11-14-9(15-12(16-11)19-3)6-13-10(18)8-4-5-20-7-8/h4-5,7H,6H2,1-3H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMOSESWUZLNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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